molecular formula C19H24N6OS B6467361 5-methyl-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine CAS No. 2640944-72-3

5-methyl-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6467361
CAS No.: 2640944-72-3
M. Wt: 384.5 g/mol
InChI Key: RZRQVJANBQKVEJ-UHFFFAOYSA-N
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Description

5-Methyl-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a piperidine ring and substituted with methoxy and methylsulfanyl groups. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric properties with purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

5-methyl-7-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-13-11-20-19(27-3)23-18(13)26-12-15-5-8-24(9-6-15)17-10-14(2)22-16-4-7-21-25(16)17/h4,7,10-11,15H,5-6,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRQVJANBQKVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC(=NC=C4C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituents, molecular properties, and synthetic strategies.

Structural Differences and Implications

Core Modifications :

  • The target compound incorporates a pyrimidine ring linked to the pyrazolo[1,5-a]pyrimidine core via a methoxy-piperidine bridge, distinguishing it from simpler derivatives like 5-methyl-4-phenylpyrazolo[1,5-a]pyrimidine . This increases molecular weight (447.54 vs. 209.25) and may improve target selectivity.
  • Substituents at position 7 vary significantly: morpholine (electron-rich) in vs. piperidine (flexible, basic) in the target compound. Piperidine’s amine group could enhance solubility or enable salt formation .

Synthetic Complexity: The target compound likely requires multi-step synthesis, contrasting with ultrasound-assisted one-pot methods for derivatives like . Piperidine functionalization may involve Buchwald-Hartwig amination or Mitsunobu reactions, as inferred from analogous syntheses .

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) . The chlorine at position 7 exhibits higher reactivity, enabling selective substitution with nucleophiles like piperidine derivatives .

Key Reaction Conditions:

  • Chlorination: POCl₃, reflux, 4–6 hours.

  • Nucleophilic substitution: Piperidine derivatives, potassium carbonate, room temperature (94% yield) .

Functionalization of the Piperidine Linker

The piperidin-4-ylmethoxy group is introduced via a two-step process:

  • Synthesis of Piperidine Intermediates: Ethyl 2-(piperidin-4-yl)acetate is prepared by coupling piperidin-4-ylacetic acid with ethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (85% yield) .

  • Etherification: The hydroxyl group on the pyrimidine ring is activated (e.g., via mesylation or tosylation) and reacted with piperidin-4-ylmethanol under basic conditions. For example, cesium carbonate in DMF at 55°C facilitates alkoxy group formation .

Optimization Insight: Microwave-assisted coupling using tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane enhances reaction efficiency (54% yield in 30 minutes) .

Introduction of the Methylsulfanyl Group

The 2-(methylsulfanyl)pyrimidine moiety is synthesized by reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in toluene at 40–56°C, followed by oxidation with hydrogen peroxide in acetic acid catalyzed by sodium tungstate . This method avoids over-oxidation to sulfone derivatives by maintaining a pH of 6.5 during workup .

Critical Parameters:

  • Oxidation: 30% H₂O₂, Na₂WO₄, 78–80°C, 1–3 hours.

  • Purification: Toluene/water extraction and azeotropic distillation .

Final Coupling and Assembly

The convergent synthesis involves coupling the functionalized pyrazolo[1,5-a]pyrimidine and methylsulfanylpyrimidine intermediates via the piperidine linker. A representative protocol uses:

  • Nucleophilic Aromatic Substitution: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with piperidin-4-ylmethanol in NMP with sodium bicarbonate (RT, overnight) .

  • Ether Bond Formation: The resulting intermediate is alkylated with 4-chloro-2-(methylsulfanyl)pyrimidine using cesium carbonate in DMF .

Yield and Purity: Final purification via silica gel chromatography (Hexanes:EtOAc gradient) achieves >95% purity, confirmed by LC-MS and ¹H NMR .

Analytical and Process Optimization

Challenges and Solutions:

  • Regioselectivity: The C7 position of pyrazolo[1,5-a]pyrimidine is more reactive than C5, enabling selective piperidine substitution .

  • Byproduct Mitigation: Sodium hydrogen sulfite quenches excess H₂O₂, preventing sulfone formation .

  • Scale-Up: Microwave irradiation reduces reaction times from hours to minutes .

Process Metrics:

StepYieldKey ReagentsConditions
Core chlorination 61%POCl₃Reflux, 4h
Piperidine coupling 85%EDAC, HOBtTHF, RT, 14h
Oxidation >90%H₂O₂, Na₂WO₄78°C, pH 6.5

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . For multi-step reactions, use computational reaction path searches (quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Example workflow:

  • Step 1 : Screen precursors (e.g., aminopyrazoles and dielectrophilic reagents) via high-throughput methods.
  • Step 2 : Apply DoE to refine conditions (e.g., solvent, catalyst).
  • Step 3 : Validate predictions using experimental data, iterating with computational feedback .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : Assign proton environments (e.g., methylsulfanyl protons at δ ~2.5 ppm, pyrimidine aromatic protons) .
  • IR : Identify functional groups (e.g., C-O-C stretch from the methoxy group at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine ring conformation) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodology :

  • Step 1 : Synthesize analogs with substituent variations (e.g., methylsulfanyl → ethylsulfanyl, methoxy → hydroxyl) .
  • Step 2 : Test biological activity (e.g., IC₅₀ values in kinase assays).
  • Step 3 : Perform molecular docking to map interactions (e.g., hydrogen bonding with ATP-binding pockets) .
  • Step 4 : Corrogate structural features with activity trends (see Table 1).

Q. Table 1. Example SAR Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent PositionModificationBiological Activity (IC₅₀, nM)Target Protein
2-(Methylsulfanyl)Replacement with Cl120 → 450Kinase X
4-MethoxyRemoval (-H)Loss of activityReceptor Y

Q. What computational strategies enhance the study of reactivity and target interactions?

  • Quantum mechanics/molecular mechanics (QM/MM) : Model reaction mechanisms (e.g., nucleophilic substitution at the pyrimidine core) .
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., piperidine-pocket interactions) .
  • Virtual screening : Prioritize analogs using ligand-based pharmacophore models .

Q. How should researchers address contradictory data in biological assays?

  • Statistical validation : Apply ANOVA to assess inter-experimental variability .
  • Replicate studies : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Cross-validate with computational data : Check if docking results align with experimental IC₅₀ discrepancies .

Q. What strategies are effective for studying reactivity under varying conditions?

  • pH-dependent stability : Use UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the methoxy group in acidic media) .
  • Solvent effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents in SNAr reactions .
  • Catalyst screening : Test transition metals (e.g., Pd for cross-coupling) under inert atmospheres .

Q. How can target interaction studies be optimized for this compound?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes .

Q. What methodologies apply to heterogeneous reaction systems involving this compound?

  • Membrane reactors : Separate catalysts (e.g., immobilized enzymes) from products .
  • Flow chemistry : Enhance yield and safety in exothermic steps (e.g., nitration) .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation in real time .

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